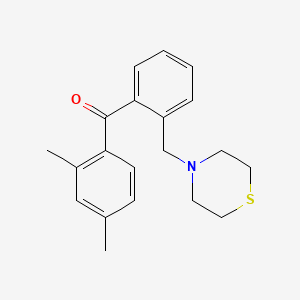

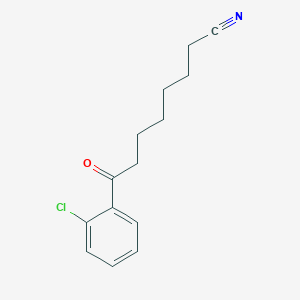

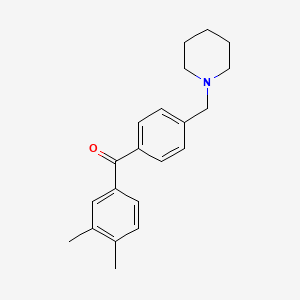

![molecular formula C15H16O2 B1614014 [3-(Benzyloxy)-4-methylphenyl]methanol CAS No. 916792-34-2](/img/structure/B1614014.png)

[3-(Benzyloxy)-4-methylphenyl]methanol

Übersicht

Beschreibung

[3-(Benzyloxy)-4-methylphenyl]methanol (also known as 3-O-benzyl-4-methyl-catechol) is an organic compound belonging to the class of aromatic alcohols. It is a colorless liquid with a slightly sweet odor and is soluble in organic solvents. 3-O-benzyl-4-methyl-catechol has been studied for its potential applications in organic synthesis and as a reagent in organic chemistry. This compound has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis : A study by Sarki et al. (2021) highlights the use of methanol in organic synthesis, demonstrating its role as a hydrogen source and C1 synthon. This method, employing methanol and RuCl3.xH2O, allows for the selective N-methylation of amines and is significant for the synthesis of pharmaceutical agents through late-stage functionalization from readily available chemicals (Sarki et al., 2021).

Polymer Solar Cells : Zhou et al. (2013) demonstrated that methanol treatment significantly enhances the efficiency of polymer solar cells. This process improves built-in voltage, decreases series resistance, and enhances charge-transport properties, which contributes to an increase in open-circuit voltage, short-circuit current, and fill factor in these devices (Zhou et al., 2013).

Green Chemistry and Hydrogenolysis : Lin et al. (2013) focused on the hydrogenolysis of benzylic alcohols and their derivatives using CO2-expanded methanol and compressed CO2/water as green solvents. This study is notable for its environmentally friendly approach and enhancement of the conversion rates of benzylic alcohols (Lin et al., 2013).

Analytical Chemistry Applications : Iwata et al. (1986) identified 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This compound reacts with alcohols to produce fluorescent esters, demonstrating its utility in analytical applications (Iwata et al., 1986).

Biofuel Production : Li et al. (2019) developed a biochar-based hydrophobic benzenesulfonic acid for catalytic esterification of fatty acid with methanol. This catalyst shows a higher conversion rate than traditional catalysts in the production of biofuels, highlighting its efficiency and stability (Li et al., 2019).

Biophysical Studies of Membranes : Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics in biological and synthetic membranes. This study is crucial for understanding how methanol, as a solubilizing agent, can influence the structure-function relationship associated with bilayer composition, which is vital in cell survival and protein reconstitution studies (Nguyen et al., 2019).

Metabolic Engineering for Chemical Production : Whitaker et al. (2017) engineered Escherichia coli to convert methanol into biomass components and specialty chemicals, demonstrating the potential of methanol as a substrate for biological production (Whitaker et al., 2017).

Wirkmechanismus

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors due to their structural similarity to many bioactive molecules .

Mode of Action

For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The pharmacokinetics of benzylic compounds can vary widely depending on their specific chemical structure and the biological system in which they are present .

Result of Action

The effects of benzylic compounds can range from enzyme inhibition to receptor activation, depending on their specific chemical structure and the biological system in which they are present .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3-(Benzyloxy)-4-methylphenyl]methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .

Eigenschaften

IUPAC Name |

(4-methyl-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVCRKCGVJJDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641016 | |

| Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916792-34-2 | |

| Record name | 4-Methyl-3-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613942.png)

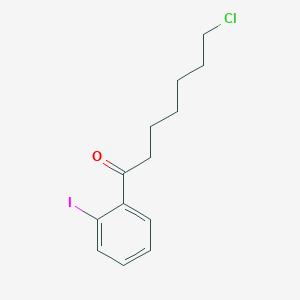

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613943.png)

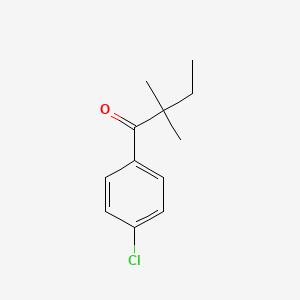

![3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613944.png)

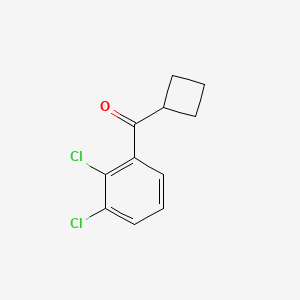

![3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613945.png)

![2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613946.png)